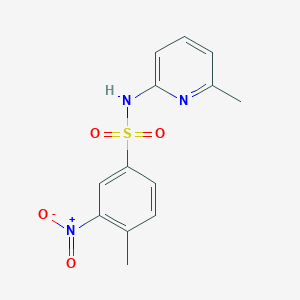
ethyl 4-(3-fluorobenzyl)-1-(2-hydroxy-3-methoxybenzyl)-4-piperidinecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-(3-fluorobenzyl)-1-(2-hydroxy-3-methoxybenzyl)-4-piperidinecarboxylate, also known as EFPM, is a synthetic compound that has been extensively studied in scientific research. EFPM is a piperidinecarboxylate derivative that has shown promising results in various preclinical studies, especially in the field of cancer research.
Mecanismo De Acción
The mechanism of action of ethyl 4-(3-fluorobenzyl)-1-(2-hydroxy-3-methoxybenzyl)-4-piperidinecarboxylate is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are crucial for cancer cell growth and survival. ethyl 4-(3-fluorobenzyl)-1-(2-hydroxy-3-methoxybenzyl)-4-piperidinecarboxylate has been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is known to be activated in various cancer cells. ethyl 4-(3-fluorobenzyl)-1-(2-hydroxy-3-methoxybenzyl)-4-piperidinecarboxylate has also been shown to inhibit the JAK/STAT signaling pathway, which is involved in cancer cell proliferation and survival.
Biochemical and Physiological Effects:
ethyl 4-(3-fluorobenzyl)-1-(2-hydroxy-3-methoxybenzyl)-4-piperidinecarboxylate has been shown to have various biochemical and physiological effects. ethyl 4-(3-fluorobenzyl)-1-(2-hydroxy-3-methoxybenzyl)-4-piperidinecarboxylate has been shown to induce apoptosis in cancer cells, which is a crucial process in preventing cancer progression. ethyl 4-(3-fluorobenzyl)-1-(2-hydroxy-3-methoxybenzyl)-4-piperidinecarboxylate has also been shown to inhibit the growth of cancer cells by inhibiting various signaling pathways that are crucial for cancer cell growth and survival. ethyl 4-(3-fluorobenzyl)-1-(2-hydroxy-3-methoxybenzyl)-4-piperidinecarboxylate has also been shown to have anti-inflammatory effects, which could be beneficial in various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Ethyl 4-(3-fluorobenzyl)-1-(2-hydroxy-3-methoxybenzyl)-4-piperidinecarboxylate has several advantages for lab experiments. ethyl 4-(3-fluorobenzyl)-1-(2-hydroxy-3-methoxybenzyl)-4-piperidinecarboxylate is relatively easy to synthesize, and its yield is reported to be around 70%. ethyl 4-(3-fluorobenzyl)-1-(2-hydroxy-3-methoxybenzyl)-4-piperidinecarboxylate has also been shown to have low toxicity in various preclinical studies. However, ethyl 4-(3-fluorobenzyl)-1-(2-hydroxy-3-methoxybenzyl)-4-piperidinecarboxylate has some limitations for lab experiments. ethyl 4-(3-fluorobenzyl)-1-(2-hydroxy-3-methoxybenzyl)-4-piperidinecarboxylate is not very water-soluble, which could make it difficult to administer in vivo. ethyl 4-(3-fluorobenzyl)-1-(2-hydroxy-3-methoxybenzyl)-4-piperidinecarboxylate also has a short half-life, which could limit its effectiveness in vivo.
Direcciones Futuras
There are several future directions for ethyl 4-(3-fluorobenzyl)-1-(2-hydroxy-3-methoxybenzyl)-4-piperidinecarboxylate research. One of the future directions is to optimize the synthesis method of ethyl 4-(3-fluorobenzyl)-1-(2-hydroxy-3-methoxybenzyl)-4-piperidinecarboxylate to increase its yield and water solubility. Another future direction is to study the pharmacokinetics and pharmacodynamics of ethyl 4-(3-fluorobenzyl)-1-(2-hydroxy-3-methoxybenzyl)-4-piperidinecarboxylate in vivo to determine its efficacy and toxicity. ethyl 4-(3-fluorobenzyl)-1-(2-hydroxy-3-methoxybenzyl)-4-piperidinecarboxylate could also be studied in combination with other drugs to determine its potential synergistic effects. Finally, ethyl 4-(3-fluorobenzyl)-1-(2-hydroxy-3-methoxybenzyl)-4-piperidinecarboxylate could be studied in various disease models to determine its potential therapeutic applications beyond cancer.
Métodos De Síntesis
Ethyl 4-(3-fluorobenzyl)-1-(2-hydroxy-3-methoxybenzyl)-4-piperidinecarboxylate is synthesized using a multi-step process that involves the reaction of various chemical compounds. The synthesis method involves the reaction of 3-fluorobenzylamine with 2-hydroxy-3-methoxybenzaldehyde to form 3-fluorobenzylidene-2-hydroxy-3-methoxybenzylamine. This compound is then reacted with ethyl 4-piperidinecarboxylate in the presence of a base to form ethyl 4-(3-fluorobenzyl)-1-(2-hydroxy-3-methoxybenzyl)-4-piperidinecarboxylate. The yield of this synthesis method is reported to be around 70%.
Aplicaciones Científicas De Investigación
Ethyl 4-(3-fluorobenzyl)-1-(2-hydroxy-3-methoxybenzyl)-4-piperidinecarboxylate has been extensively studied in scientific research, especially in the field of cancer research. ethyl 4-(3-fluorobenzyl)-1-(2-hydroxy-3-methoxybenzyl)-4-piperidinecarboxylate has shown promising results in inhibiting the growth of various cancer cells, including breast cancer, lung cancer, and prostate cancer cells. ethyl 4-(3-fluorobenzyl)-1-(2-hydroxy-3-methoxybenzyl)-4-piperidinecarboxylate has also been shown to induce apoptosis (programmed cell death) in cancer cells, which is a crucial process in preventing cancer progression.
Propiedades
IUPAC Name |
ethyl 4-[(3-fluorophenyl)methyl]-1-[(2-hydroxy-3-methoxyphenyl)methyl]piperidine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28FNO4/c1-3-29-22(27)23(15-17-6-4-8-19(24)14-17)10-12-25(13-11-23)16-18-7-5-9-20(28-2)21(18)26/h4-9,14,26H,3,10-13,15-16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STGLACMQDUDXOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCN(CC1)CC2=C(C(=CC=C2)OC)O)CC3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28FNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-(3-fluorobenzyl)-1-(2-hydroxy-3-methoxybenzyl)-4-piperidinecarboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(3,5-dichlorophenyl)-3-[4-(2-pyridinyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B4923658.png)

![methyl 4-[2,4,6-trioxo-5-[3-(2-propyn-1-yloxy)benzylidene]tetrahydro-1(2H)-pyrimidinyl]benzoate](/img/structure/B4923665.png)
![methyl 4-[(3-{2-[(3-methylphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]benzoate](/img/structure/B4923672.png)

![7'-amino-5-bromo-1',3'-dimethyl-2,2',4'-trioxo-1,1',2,2',3',4'-hexahydrospiro[indole-3,5'-pyrano[2,3-d]pyrimidine]-6'-carbonitrile](/img/structure/B4923676.png)
![2-[benzyl(methyl)amino]-N-[2-(1,3-thiazol-4-yl)ethyl]-2-indanecarboxamide](/img/structure/B4923691.png)

![1-methyl-5-{[(5-methyl-2-pyridinyl)amino]carbonyl}-1H-pyrazole-4-carboxylic acid](/img/structure/B4923703.png)

![2-[2-ethoxy-4-(hydroxymethyl)phenoxy]-N-(3-methylphenyl)acetamide](/img/structure/B4923710.png)

![4-[(3-chlorobenzyl)oxy]-3-ethoxybenzonitrile](/img/structure/B4923728.png)